2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Description
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Properties
IUPAC Name |
2-[cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-18(12-8-4-3-5-9-12)14-11-7-6-10-13(14)15(16)17-19/h6-7,10-12,19H,2-5,8-9H2,1H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPUDMSJLXKWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C2=CC=CC=C2/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to an ethyl amino moiety, with a hydroxylated benzenecarboximidamide backbone. This unique structure is thought to contribute to its biological efficacy by facilitating interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various pathogens.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A study exploring the antimicrobial properties of related compounds found that derivatives similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A (similar structure) | 40 | E. faecalis |
| Compound B (similar structure) | 50 | P. aeruginosa |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested against MDA-MB-231 breast cancer cells, where it exhibited an IC50 value indicative of moderate potency in reducing cell viability.
Case Study: MDA-MB-231 Cell Line
In a controlled laboratory setting, MDA-MB-231 cells were treated with varying concentrations of the compound. The results indicated:
- IC50 Value : Approximately 27.6 μM.
- Mechanism : The compound appears to induce apoptosis in treated cells, as evidenced by morphological changes and increased levels of lactate dehydrogenase (LDH), a marker for cellular damage .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Enzyme Interaction : The compound may interact with specific enzymes involved in cellular metabolism and proliferation.
- Cell Signaling Modulation : It is hypothesized that the compound may alter key signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have focused on elucidating the detailed biochemical interactions of this compound:
- Cellular Effects : The compound has been shown to affect cellular metabolism by modulating key metabolic enzymes.
- Transport Mechanisms : Investigations into how the compound is transported within cells are ongoing, as this could influence its efficacy and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
